molecular formula C7H11NaO2 B2903295 Sodium 5-methyl-1-oxohex-2-en-3-olate CAS No. 1365923-24-5

Sodium 5-methyl-1-oxohex-2-en-3-olate

Cat. No.: B2903295
CAS No.: 1365923-24-5
M. Wt: 150.153
InChI Key: JOCKJWHWCOILRI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 5-methyl-1-oxohex-2-en-3-olate: is an organic sodium salt with the molecular formula C7H11NaO2 and a molecular weight of 150.15 g/mol . It is known for its unique structure, which includes a conjugated enone system. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methyl-1-oxohex-2-en-3-olate typically involves the reaction of 5-methyl-1-oxohex-2-en-3-ol with a sodium base. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methyl-1-oxohex-2-en-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 5-methyl-1-oxohex-2-en-3-olate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of sodium 5-methyl-1-oxohex-2-en-3-olate involves its interaction with specific molecular targets and pathways. The enone system can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities .

Comparison with Similar Compounds

    Sodium 5-methyl-1-oxohex-2-en-3-ol: The alcohol precursor to sodium 5-methyl-1-oxohex-2-en-3-olate.

    Sodium 5-methyl-1-oxohex-2-en-3-carboxylate: An oxidized derivative with a carboxylate group.

Uniqueness: this compound is unique due to its conjugated enone system, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical and biological applications .

Properties

IUPAC Name

sodium;(Z)-5-methyl-1-oxohex-2-en-3-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2.Na/c1-6(2)5-7(9)3-4-8;/h3-4,6,9H,5H2,1-2H3;/q;+1/p-1/b7-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCKJWHWCOILRI-WYLUAFJRSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=CC=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C(=C/C=O)/[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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